2-Acetamidophenyl 4-nitrobenzene-1-sulfonate
Overview
Description
2-Acetamidophenyl 4-nitrobenzene-1-sulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which includes an acetamido group, a nitrobenzene moiety, and a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 4-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of acetamidophenyl sulfonate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems helps in maintaining consistent reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 2-acetamidophenyl 4-aminobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamidophenyl 4-nitrobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Acetamidophenyl 4-nitrobenzene-1-sulfonate exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidophenyl 2-nitrobenzene-1-sulfonate
- 4-Acetamidophenyl 4-nitrobenzene-1-sulfonate
- 2-Acetamidophenyl 4-nitrobenzene-2-sulfonate
Uniqueness
2-Acetamidophenyl 4-nitrobenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2-acetamidophenyl) 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-10(17)15-13-4-2-3-5-14(13)22-23(20,21)12-8-6-11(7-9-12)16(18)19/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIJVZHHIDHEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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